N1-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(1-methyl-1H-pyrrol-2-yl)ethyl)-N2-(2-methoxyethyl)oxalamide
Description
Properties
IUPAC Name |
N'-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-(1-methylpyrrol-2-yl)ethyl]-N-(2-methoxyethyl)oxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N4O3/c1-24-11-5-8-18(24)19(14-23-21(27)20(26)22-10-13-28-2)25-12-9-16-6-3-4-7-17(16)15-25/h3-8,11,19H,9-10,12-15H2,1-2H3,(H,22,26)(H,23,27) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCBCAWRVBCUMGY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C1C(CNC(=O)C(=O)NCCOC)N2CCC3=CC=CC=C3C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N1-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(1-methyl-1H-pyrrol-2-yl)ethyl)-N2-(2-methoxyethyl)oxalamide is a complex organic compound with potential pharmacological applications. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The molecular formula for this compound is , with a molecular weight of 384.5 g/mol. The structure features a combination of dihydroisoquinoline and pyrrole moieties, which are known for their diverse biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C21H28N4O3 |
| Molecular Weight | 384.5 g/mol |
| CAS Number | 1049454-03-6 |
Biological Activities
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Antimicrobial Activity
- Compounds containing isoquinoline structures have demonstrated significant antimicrobial effects against various pathogens, including methicillin-resistant Staphylococcus aureus (MRSA). Research indicates that similar derivatives can inhibit bacterial growth effectively.
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Anticancer Potential
- Isoquinoline derivatives are frequently studied for their anticancer properties. They may induce apoptosis in cancer cells and inhibit tumor growth through various pathways, including the modulation of cell cycle progression and apoptosis-related proteins.
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Neuroprotective Effects
- Pyrrole-containing compounds have shown promise in protecting neuronal cells from oxidative stress and apoptosis, suggesting potential applications in neurodegenerative diseases.
Study on Antimicrobial Properties
A study highlighted the antimicrobial efficacy of related compounds with isoquinoline structures against MRSA, reporting minimal inhibitory concentrations (MIC) significantly lower than traditional antibiotics. These findings suggest that this compound may possess similar or enhanced antimicrobial properties.
Anticancer Activity
Research involving isoquinoline derivatives has shown that these compounds can inhibit cancer cell proliferation in vitro. For instance, a derivative demonstrated IC50 values in the low micromolar range against various cancer cell lines, indicating its potential as a lead compound for further development.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The compound shares structural homology with other oxalamide-based derivatives, differing primarily in substituent groups. Below is a comparative analysis with two closely related analogues:
Key Differences and Implications
Substituent Effects on Solubility: The 2-methoxyethyl group in the target compound likely improves aqueous solubility compared to the 4-methoxybenzyl group in the thiophene analogue, which is more lipophilic .
Hydrogen Bonding and Crystal Packing: Analysis of hydrogen-bonding patterns in oxalamide derivatives (e.g., via graph set analysis) reveals that the 3,4-dihydroisoquinoline moiety often participates in N–H···O interactions, stabilizing supramolecular assemblies . The absence of a thiophene sulfur atom (vs. the analogue in ) may diminish chalcogen bonding contributions, affecting solid-state stability.
Biological Activity :
- The thiophene-containing analogue exhibits serotonin receptor modulation, attributed to its planar heterocycle and electron-rich sulfur atom . The target compound’s 1-methylpyrrole group, while less electronegative, could favor interactions with hydrophobic binding pockets.
Data Limitations
- Pharmacological Data: No peer-reviewed studies on the target compound’s specific biological activity are available in the provided evidence.
- Synthetic Yields : Comparative synthesis routes for such derivatives often report yields of 40–60%, but optimization details are proprietary or unpublished.
Research Tools and Methodologies
Crystallographic software like SHELXL (for refinement) and ORTEP-3 (for graphical representation) are critical for analyzing structural analogs . For example, SHELXL’s robust handling of disordered solvent molecules aids in resolving the complex crystal structures of oxalamide derivatives .
Q & A
Q. What are the optimized synthetic routes for this compound, and how do reaction conditions influence yield?
The synthesis involves multi-step reactions, including:
- Condensation : Coupling of dihydroisoquinoline and 1-methylpyrrole intermediates with oxalic acid derivatives under reflux in anhydrous solvents (e.g., dichloromethane or THF) .
- Amidation : Reaction with 2-methoxyethylamine under controlled pH (6–7) and temperature (0–5°C) to minimize side reactions .
- Catalysts : Use of coupling agents like EDCI/HOBt to enhance efficiency (yields ~60–75%) . Key challenge: Steric hindrance from the dihydroisoquinoline and pyrrole groups requires extended reaction times (24–48 hrs) .
Q. Which analytical techniques are critical for structural characterization?
- NMR (¹H/¹³C) : Assigns proton environments (e.g., dihydroisoquinoline aromatic protons at δ 6.8–7.2 ppm) and confirms amide bond formation .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ calculated for C₂₄H₃₁N₃O₃: 422.2432) .
- HPLC-PDA : Assesses purity (>95%) using C18 columns with acetonitrile/water gradients .
Q. How can researchers screen this compound for preliminary biological activity?
- In vitro assays :
- Enzyme inhibition : Test against kinases (e.g., EGFR, VEGFR) using fluorescence-based assays (IC₅₀ determination) .
- Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with doxorubicin as a positive control .
- Binding studies : Surface plasmon resonance (SPR) to evaluate affinity for receptors (e.g., GPCRs) .
Advanced Research Questions
Q. How to design structure-activity relationship (SAR) studies to improve bioactivity?
- Substituent variation : Replace the 2-methoxyethyl group with bulkier (e.g., 2-ethoxyethyl) or charged (e.g., sulfonamide) groups to modulate solubility and target engagement .
- Core modifications : Introduce electron-withdrawing groups (e.g., -NO₂) on the dihydroisoquinoline ring to enhance electrophilicity and interaction with catalytic sites .
- Pharmacokinetic profiling : Measure logP (e.g., via shake-flask method) and metabolic stability in liver microsomes to prioritize derivatives .
Q. What experimental strategies resolve contradictions in reported biological data?
- Assay standardization : Use identical cell lines (e.g., ATCC-certified HeLa) and normalize data to internal controls (e.g., β-actin) .
- Orthogonal validation : Confirm kinase inhibition via Western blot (phosphorylation status) alongside enzymatic assays .
- Meta-analysis : Compare datasets across studies using tools like Prism to identify outliers (e.g., Hill slopes ≠1) .
Q. How to investigate the compound’s mechanism of action in vivo?
- Animal models : Administer via intraperitoneal injection (10 mg/kg) in xenograft mice and monitor tumor volume vs. vehicle controls .
- Biomarker analysis : Quantify serum cytokines (ELISA) and perform immunohistochemistry on tissue sections to assess immune modulation .
- PET imaging : Radiolabel the compound with ¹⁸F to track biodistribution .
Q. What computational methods predict off-target interactions?
- Molecular docking : Use AutoDock Vina to screen against the PDB database (e.g., 3W32 for VEGFR) .
- QSAR modeling : Train models on PubChem BioAssay data (AID 1259351) to correlate descriptors (e.g., topological polar surface area) with activity .
Data Contradiction Analysis
Q. How to address discrepancies in reported IC₅₀ values across studies?
- Source verification : Confirm compound purity (via HPLC) and eliminate batch variability .
- Assay conditions : Standardize ATP concentrations (e.g., 10 µM for kinase assays) and incubation times (60 mins) .
- Statistical rigor : Apply ANOVA with post-hoc Tukey tests to compare replicates (n ≥ 3) .
Methodological Recommendations
Best practices for stability studies under physiological conditions
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
